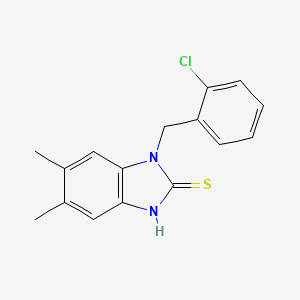![molecular formula C21H24N2O3 B5543120 (1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)
(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azaspiro compounds like "(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide" typically involves multi-step organic reactions, including cyclocondensation and spirocyclization. For instance, a microwave-assisted three-component one-pot cyclocondensation method has been applied for the synthesis of related N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, highlighting the importance of efficient synthetic routes in accessing such complex structures (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic systems, one of which contains a nitrogen atom, contributing to the compound's three-dimensional structure and potentially its biological activity. The configurations and solid-state conformations of related compounds have been determined by X-ray crystallography, emphasizing the role of stereochemistry in these molecules' properties (Stamm et al., 2003).
Applications De Recherche Scientifique
Chiral Heterospirocyclic Compounds in Synthesis
Research by Stamm et al. (2003) explores chiral heterospirocyclic compounds, demonstrating their utility as synthons for creating complex molecules, including dipeptides and tetrapeptides. These compounds are instrumental in advancing peptide synthesis, highlighting their importance in developing new pharmaceuticals and studying protein interactions (Stamm, Linden, & Heimgartner, 2003).
Antiviral Activity of Azaspiro Derivatives
A study by Apaydın et al. (2019) found that 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibit significant anti-coronavirus activity. This demonstrates the potential of azaspiro compounds in developing antiviral drugs, particularly against respiratory viruses (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Heterospirocyclic Compounds as Dipeptide Synthons
Suter et al. (2000) introduced heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons. Their work illustrates the compounds' role in constructing peptides, which are crucial for developing therapeutic agents and studying biological mechanisms (Suter, Stoykova, Linden, & Heimgartner, 2000).
Microwave-Assisted Synthesis and Antiviral Properties
Research by Göktaş et al. (2012) on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds revealed their potential as influenza virus fusion inhibitors. This underscores the importance of azaspiro derivatives in developing new antiviral therapies (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Novel Antibacterial Activity
A study by Odagiri et al. (2013) on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showcases the compound's potent antibacterial activity against respiratory pathogens. This highlights the potential of azaspiro derivatives in addressing antibiotic resistance and treating respiratory infections (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Propriétés
IUPAC Name |
(1R,3S)-1,3-dihydroxy-N-(2-phenylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18-14-19(25)21(18)10-12-23(13-11-21)20(26)22-17-9-5-4-8-16(17)15-6-2-1-3-7-15/h1-9,18-19,24-25H,10-14H2,(H,22,26)/t18-,19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUNBCKVZJCQC-KDURUIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2O)O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)
![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)
![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)


![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)